molecular formula C14H15NO3 B13511347 3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid

3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid

Cat. No.: B13511347
M. Wt: 245.27 g/mol
InChI Key: VTRUSNHZSPRDFM-UHFFFAOYSA-N
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Description

3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moiety through a prop-2-enoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid typically involves the formation of the pyrrolidine ring followed by the attachment of the prop-2-enoyl and benzoic acid groups. One common method involves the cyclization of appropriate acyclic precursors to form the pyrrolidine ring, followed by functionalization to introduce the prop-2-enoyl and benzoic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

3-(1-prop-2-enoylpyrrolidin-2-yl)benzoic acid

InChI

InChI=1S/C14H15NO3/c1-2-13(16)15-8-4-7-12(15)10-5-3-6-11(9-10)14(17)18/h2-3,5-6,9,12H,1,4,7-8H2,(H,17,18)

InChI Key

VTRUSNHZSPRDFM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC1C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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